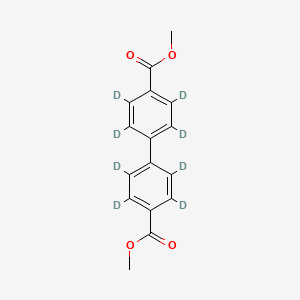

Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 4,4'-biphenyl-d8-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4,4'-biphenyl-d8-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIRZXWWALTPU-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])C(=O)OC)[2H])[2H])[2H])[2H])C(=O)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of Dimethyl 4,4'-biphenyl-d8-dicarboxylate

The following technical guide is structured to provide actionable solubility data and handling protocols for Dimethyl 4,4'-biphenyl-d8-dicarboxylate . Given the specialized nature of this deuterated isotopologue, quantitative data is derived from its non-deuterated parent compound (Dimethyl 4,4'-biphenyldicarboxylate, CAS 792-74-5), with specific technical adjustments for isotopic application.

Executive Summary & Physicochemical Context

Dimethyl 4,4'-biphenyl-d8-dicarboxylate is a stable isotope-labeled analog of Dimethyl 4,4'-biphenyldicarboxylate (DDB). It is primarily utilized as an internal standard in mass spectrometry (LC-MS/GC-MS) for the quantification of hepatoprotective agents (e.g., Schisandrin analogs) and synthetic intermediates.

-

Chemical Nature: Planar, aromatic diester.

-

Isotopic Relevance: The "d8" designation indicates the replacement of eight hydrogen atoms on the biphenyl core with deuterium.

-

Solubility Principle: While deuteration significantly alters mass (approx. +8 Da) and vibrational frequencies, it exerts a negligible effect on solubility parameters compared to the protium (H) parent. Therefore, solubility data for the parent compound is the authoritative proxy for the d8-analog.

Key Physicochemical Properties

| Property | Value (Parent/d8-Analog) |

| Molecular Weight | ~270.28 (Parent) / ~278.33 (d8-Analog) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 213–215 °C |

| LogP (Predicted) | ~3.5 (Lipophilic) |

Solubility Landscape

The solubility of Dimethyl 4,4'-biphenyl-d8-dicarboxylate is governed by its rigid biphenyl core and ester functionalities. It exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents and hot non-polar solvents.

Table 1: Solubility Profile in Organic Solvents

Data synthesized from recrystallization protocols and product specification sheets of the parent compound.

| Solvent Class | Solvent | Solubility Rating | Quantitative Estimate | Usage Context |

| Polar Aprotic | DMSO | High | 0.25 – 1.0 mg/mL | Primary Stock Solution |

| Polar Aprotic | DMF | High | > 1.0 mg/mL | Alternative Stock / MOF Synthesis |

| Ester | Ethyl Acetate | Moderate (Hot) | Soluble at Reflux | Recrystallization / Extraction |

| Aromatic | Toluene | Moderate (Hot) | Soluble at Reflux | Purification |

| Chlorinated | Chloroform | Low | Slightly Soluble | Not recommended for stocks |

| Alcohol | Ethanol | Low | Sparingly Soluble | Anti-solvent precipitation |

| Aqueous | Water/PBS | Insoluble | < 0.01 mg/mL | Biological matrix (requires carrier) |

Critical Note: For biological assays, stock solutions prepared in DMSO should be diluted into aqueous buffers. Ensure the final organic solvent concentration remains <0.1% to avoid solvent toxicity artifacts.

Experimental Protocol: Microsolubility Validation

Because deuterated standards are high-value reagents often supplied in milligram quantities, standard saturation shake-flask methods are wasteful. Use this Stepwise Microsolubility Protocol to validate solubility for your specific batch without significant loss.

Workflow Logic

-

Start with High-Solvency Carrier: Always attempt dissolution in DMSO or DMF first.

-

Gravimetric Addition: Do not add solvent to solid; add solid to a fixed volume of solvent to track saturation.

-

Thermal Assist: Use controlled heating only if the compound is stable (DDB is thermally stable up to >200°C).

Diagram: Microsolubility Decision Tree

The following diagram outlines the logic flow for preparing a stable stock solution for LC-MS applications.

Figure 1: Decision tree for solubilizing limited-quantity deuterated standards.

Detailed Procedure

-

Preparation: Weigh 1.0 mg of Dimethyl 4,4'-biphenyl-d8-dicarboxylate into a 1.5 mL amber glass vial (protect from light).

-

Initial Solubilization: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric).

-

Agitation: Vortex for 30 seconds, followed by bath sonication for 5 minutes at room temperature.

-

Observation: If the solution is clear, the concentration is 10 mg/mL . This is sufficient for a Master Stock.

-

-

Troubleshooting: If particulates remain, add DMSO in 100 µL increments, repeating agitation, until clear.

-

Storage: Store Master Stock at -20°C. Re-sonicate upon thawing, as crystallization may occur at low temperatures.

Applications & Handling Standards

LC-MS Internal Standard Preparation

When using this compound to normalize data for Schisandrin or DDB analysis:

-

Working Solution: Dilute the DMSO Master Stock (e.g., 1 mg/mL) with Methanol or Acetonitrile to reach a working concentration (e.g., 1 µg/mL).

-

Matrix Compatibility: Ensure the final percentage of DMSO in the LC-MS injection vial is <0.1% to prevent peak broadening or ionization suppression.

-

Stability: Deuterium exchange is unlikely at the aromatic positions under neutral conditions. However, avoid strong acidic/basic conditions for prolonged periods to prevent ester hydrolysis (converting the diester to the dicarboxylic acid, which has drastically different solubility).

Recrystallization (Purification)

If the d8-standard requires purification (e.g., after synthesis):

-

Solvent System: Ethyl Acetate (Hot) or Toluene (Hot).

-

Method: Dissolve at reflux temperature.[1] Allow to cool slowly to Room Temperature, then to 4°C. The compound crystallizes as platelets.

-

Yield Warning: Recrystallization is lossy. Only perform if purity is <95%.

References

-

National Institutes of Health (NIH). (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide (Structural Analog) in Organic Solvents. (Used for solubility behavior comparison of biphenyl cores). Retrieved from [Link]

-

Fisher Scientific. (n.d.).[2] Dimethyl biphenyl-4,4'-dicarboxylate Safety Data Sheet. Retrieved from [Link]

Sources

Deuterated Biphenyl Scaffolds: Engineering Stability and Contrast in Soft Matter and Therapeutics

Executive Summary

This technical guide examines the strategic application of deuterated biphenyl linkers across materials science and medicinal chemistry. By exploiting the Kinetic Isotope Effect (KIE) and the distinct neutron scattering length of deuterium, researchers can engineer materials with superior operational lifetimes and unique analytical contrast. This document details the mechanistic underpinnings, specific application in OLEDs and PROTACs, and validated synthesis protocols for integrating deuterium into biphenyl scaffolds.

The Physics of Deuteration: Mechanisms of Action

To apply deuterated linkers effectively, one must understand the two fundamental physical shifts that occur when protium (

The Kinetic Isotope Effect (KIE)

The primary driver for stability applications is the KIE. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.

-

Vibrational Frequency: The C-D stretching frequency (

) is lower than C-H ( -

Bond Dissociation Energy (BDE): The C-D bond is effectively

stronger in the ground state. While seemingly small, this difference exponentially reduces the rate of bond cleavage during high-energy events (e.g., exciton-polaron annihilation in OLEDs or CYP450 oxidation in metabolism).

Neutron Scattering Length Density (SLD)

For structural analysis, deuterium offers a massive contrast shift.[1]

-

Coherent Scattering Length (

):-

Hydrogen (

): -

Deuterium (

):

-

-

Application: In Metal-Organic Frameworks (MOFs) or polymer blends, a deuterated biphenyl linker appears "bright" against a hydrogenated background (or vice versa), allowing for precise localization of the linker within a complex matrix.

Application in Optoelectronics: Extending OLED Lifetime

The most commercially significant application of deuterated biphenyls is in the stabilization of blue phosphorescent and fluorescent OLEDs.

The Degradation Mechanism

Operational failure in OLEDs is often driven by chemical degradation of the host material (e.g., CBP or anthracene derivatives). High-energy excitons or polarons attack the weakest C-H bonds—typically the benzylic or aryl positions on the biphenyl core—generating radical species. These radicals react to form "quenchers" (adducts) that act as non-radiative recombination centers, permanently dimming the pixel.

The Deuterium Solution

Replacing labile hydrogens with deuterium on the biphenyl linker (e.g., in 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, or CBP) inhibits this initial bond cleavage.

Key Data Point: Research by Tang et al. demonstrated that simultaneous deuteration of the host and hole-transport layer (HTL) in blue OLEDs resulted in an 8-fold increase in

OLED Stability Pathway Diagram

Figure 1: Mechanism of deuterium-mediated stabilization in OLED host materials. The higher Bond Dissociation Energy (BDE) of C-D prevents radical formation.

Application in Drug Discovery: PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the Protein of Interest (POI) ligand is often the metabolic "soft spot."

Metabolic Vulnerability

Biphenyls are frequently used as rigid linkers to improve cell permeability and constrain the ternary complex geometry. However, hepatic enzymes (CYP450) can hydroxylate the phenyl rings, leading to rapid clearance.

Deuteration Strategy

Selective deuteration of the biphenyl linker at the ortho or para positions relative to the connection points blocks oxidative metabolism. This "metabolic shunting" forces the enzymes to attack less favorable sites or slows the overall clearance rate (

| Parameter | Hydrogenated Linker | Deuterated Linker | Impact |

| Metabolic Stability | Low (Rapid hydroxylation) | High (Blocked oxidation) | Extended |

| Lipophilicity ( | Baseline | Negligible change | |

| Binding Affinity ( | Baseline | Identical | Preserved potency |

| Toxicity | Potential toxic metabolites | Reduced metabolite load | Improved safety profile |

Structural Analysis: Neutron Scattering in MOFs

Deuterated biphenyl dicarboxylate (BPDC) linkers are critical for Small-Angle Neutron Scattering (SANS) studies of Metal-Organic Frameworks (MOFs).

Contrast Variation Protocol

To determine how guest molecules (e.g., hydrogen storage gases or hydrocarbons) interact with the MOF pore walls:

-

Synthesize the MOF using deuterated biphenyl linkers (

-BPDC). -

Load the MOF with a hydrogenated guest .

-

Perform SANS. The deuterated framework will have a high scattering intensity, while the hydrogenated guest will have a negative scattering length. By adjusting the solvent contrast (

mixtures), researchers can "match out" the framework signal, leaving only the guest visible, or vice versa.

Experimental Protocols

Protocol A: Palladium-Catalyzed H/D Exchange (Green Synthesis)

This method allows for the direct deuteration of existing biphenyl scaffolds using

Reagents:

-

Substrate: Biphenyl derivative (1.0 equiv)

-

Catalyst: Pd/C (10 wt% loading) or

-

Solvent:

(Deuterium source)[4] -

Additive:

gas (balloon) or Al powder (for in-situ

Step-by-Step Workflow:

-

Preparation: In a sealed tube, suspend the biphenyl substrate (1 mmol) and Pd/C (50 mg) in

(5 mL). -

Activation: Flush the headspace with Argon, then introduce

gas (1 atm). Note: A small amount of -

Reaction: Heat the mixture to 160°C for 24-48 hours. The high temperature is required to overcome the activation energy for aromatic C-H insertion.

-

Workup: Cool to room temperature. Filter the catalyst through a Celite pad.

-

Extraction: Extract the filtrate with ethyl acetate (

). Dry over -

Validation: Analyze via

-NMR. Success is defined by the disappearance of aromatic signals. Confirm mass shift via HRMS.

Protocol B: Suzuki-Miyaura Coupling (Precision Synthesis)

For constructing complex linkers where specific positions must be deuterated (e.g., only one ring of the biphenyl).

Reagents:

-

Aryl Halide: 4-Bromo-phenyl-R1

-

Boronic Acid: Phenyl-d5-boronic acid (Commercial or synthesized)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv)

Workflow Diagram:

Figure 2: Precision synthesis of asymmetric deuterated biphenyl linkers via Suzuki coupling.

References

-

Tang, C. W., et al. (2023). "Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials." ACS Applied Materials & Interfaces.[5] Link

-

Macreadie, L. K., et al. (2021).[5] "Exploring the effect of bulky 3D-linkers on MOF host-guest interactions." ACS Applied Materials & Interfaces.[5] Link

-

Sajiki, H., et al. (2022). "Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions." Semantic Scholar / Organic Letters. Link

-

FDA Center for Drug Evaluation and Research. (2017). "Austedo (deutetrabenazine) Approval History." FDA.gov. Link

-

Ansto. (2018).[6] "Molecular deuteration for neutron scattering contrast and other scientific purposes." National Deuteration Facility.[6] Link

Sources

- 1. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-efficiency and long-lifetime deep-blue phosphorescent OLEDs using deuterated exciplex-forming host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemistry.tcd.ie [chemistry.tcd.ie]

- 6. events01.synchrotron.org.au [events01.synchrotron.org.au]

Methodological & Application

Topic: High-Purity Recrystallization of Dimethyl 4,4'-biphenyl-d8-dicarboxylate

An Application Note and Protocol from the Senior Application Scientist

Introduction and Statement of Purpose

Dimethyl 4,4'-biphenyl-d8-dicarboxylate (DMB-d8) is the deuterated isotopologue of Dimethyl 4,4'-biphenyl-dicarboxylate, a hepatoprotective agent used in various pharmacological studies.[1][2][3] Due to its isotopic labeling, DMB-d8 serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in mass spectrometry-based pharmacokinetic and metabolic studies. The accuracy of such studies is contingent upon the chemical and isotopic purity of the standard.

This document provides a comprehensive, field-proven protocol for the purification of DMB-d8 via single-solvent recrystallization. We move beyond a simple list of steps to explain the underlying principles and critical parameters, empowering researchers to adapt and troubleshoot the procedure effectively. This protocol is designed to consistently yield high-purity crystalline material suitable for the most demanding applications in pharmaceutical research and development.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solids based on differential solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the compound to crystallize upon cooling.[4][5]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[5][6]:

-

High Solute Solubility at High Temperatures: The compound of interest should be readily soluble in the boiling solvent.

-

Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound has crystallized).

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on experimental literature, ethyl acetate is an effective solvent for the recrystallization of the parent compound, Dimethyl biphenyl-4,4′-dicarboxylate, demonstrating the required solubility gradient with temperature.[7]

Materials and Equipment

Chemicals & Reagents:

-

Crude Dimethyl 4,4'-biphenyl-d8-dicarboxylate

-

Ethyl Acetate (Reagent Grade or higher)

-

Activated Charcoal (optional, for colored impurities)

-

Deionized Water (for cleaning)

-

Acetone (for cleaning)

Equipment:

-

Erlenmeyer flasks (2-3, appropriate sizes)

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Condenser (optional, to minimize solvent loss)

-

Powder funnel and fluted filter paper (for optional hot filtration)

-

Büchner funnel and appropriately sized filter paper

-

Vacuum filtration flask (side-arm flask)

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Glass stirring rod

-

Spatulas

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

Safety & Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors.

-

Solvent Hazard: Ethyl acetate is flammable. Keep away from open flames and spark sources. Ensure the hot plate is certified for use with flammable solvents.

-

Compound Hazard: While extensive toxicity data for the deuterated compound is not available, the parent compound may cause skin, eye, and respiratory irritation.[8] Handle with care and avoid generating dust.

Detailed Recrystallization Protocol

This protocol is a self-validating system. Each step is designed to ensure maximum purity and yield, with checkpoints for assessing the success of the purification.

Part A: Dissolution of the Crude Solid

The objective here is to dissolve the DMB-d8 in the minimum amount of boiling solvent to ensure the solution is supersaturated upon cooling, thereby maximizing crystal recovery.[5][9]

-

Preparation: Place the weighed crude DMB-d8 into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Solvent Heating: In a separate Erlenmeyer flask, bring a volume of ethyl acetate to a gentle boil on the hot plate. Using a separate heating vessel prevents overheating the solid.

-

Dissolution: Add the boiling ethyl acetate to the flask containing the DMB-d8 in small portions, with continuous stirring. Allow the solution to return to a boil between additions. Continue adding solvent just until all the solid has dissolved.

-

Expert Insight: Adding excess solvent is the most common mistake, leading to poor yield. Be patient and add the solvent incrementally. If colored impurities persist, this is the stage to add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.

-

Part B: Crystal Formation and Isolation

The rate of cooling directly impacts crystal size and purity. Slower cooling allows for the selective formation of a pure crystal lattice, excluding impurities.[4]

-

Slow Cooling: Once the solid is fully dissolved, remove the flask from the heat source. Cover it with a watch glass to prevent contamination and solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

-

Troubleshooting: If no crystals form, it may be due to excess solvent or a highly pure starting material. Try gently scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

-

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes. This further decreases the solubility of DMB-d8, maximizing the yield of precipitated crystals.[9]

-

Vacuum Filtration: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold ethyl acetate to ensure a good seal.

-

Crystal Collection: Swirl the cold slurry of crystals and pour it into the Büchner funnel under vacuum. Use a spatula to transfer any remaining crystals.

-

Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold ethyl acetate.[5] This critical step removes any residual mother liquor containing soluble impurities. Use a minimal volume to avoid redissolving the product.

-

Drying: Leave the crystals in the funnel under vacuum for several minutes to pull air through and facilitate initial drying. Transfer the semi-dry crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Purity Assessment and Data Summary

The primary method for assessing the purity of a crystalline solid is melting point analysis. A pure compound will have a sharp, well-defined melting point that is close to the literature value. Impurities depress and broaden the melting range.

-

Literature Melting Point: 213-215 °C for the non-deuterated analog.[1]

Data Presentation

| Parameter | Before Recrystallization | After Recrystallization | Notes |

| Appearance | White to off-white powder[1] | Bright, white crystalline solid | Visual inspection for color removal. |

| Starting Mass (g) | e.g., 5.00 g | N/A | |

| Final Mass (g) | N/A | e.g., 4.25 g | |

| Yield (%) | N/A | e.g., 85% | (Final Mass / Starting Mass) * 100 |

| Melting Point (°C) | e.g., 208-213 °C | e.g., 213.5-214.5 °C | A sharpened and elevated range indicates successful purification. |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Caption: Workflow for the recrystallization of DMB-d8.

References

- Google Patents. US3705203A - Method for purifying biphenyl.

-

Studylib. Biphenyl Purification: Chromatography Lab. [Link]

-

PubMed. Purification of polybrominated biphenyl congeners. [Link]

- Google Patents. CN101045670A - Process for purifying biphenyl.

-

Taylor & Francis Online. Purification of polybrominated biphenyl congeners. [Link]

-

ResearchGate. (PDF) Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. [Link]

-

National Center for Biotechnology Information. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. [Link]

-

National Center for Biotechnology Information. Dimethyl biphenyl-4,4′-dicarboxylate. [Link]

-

McMaster University. Experiment 2: Recrystallization. [Link]

-

Al-Mustaqbal University College. Petroleum Chemistry Laboratory Recrystallizing process. [Link]

-

University of York. Single-solvent recrystallisation. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

University of Wisconsin-Madison. Recrystallization and Crystallization. [Link]

-

ScienceDirect. Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. [Link]

-

PubChem. Dimethyl 4,4'-biphenyldicarboxylate. [Link]

Sources

- 1. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]

- 2. Dimethyl biphenyl-4,4'-dicarboxylate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. athabascau.ca [athabascau.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Dimethyl biphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

Troubleshooting & Optimization

Technical Support: Optimizing Hydrolysis of Dimethyl 4,4'-biphenyl-d8-dicarboxylate

Introduction: The "Solubility Trap" in Biphenyl Chemistry

Researchers working with Dimethyl 4,4'-biphenyl-d8-dicarboxylate often encounter a deceptive challenge. While the hydrolysis mechanism (saponification) is elementary organic chemistry, the physical properties of the biphenyl core—specifically its rigid, hydrophobic nature—create a "solubility trap."

The deuterated analog (d8) behaves chemically identically to the protio variant, but the financial and experimental cost of yield loss is significantly higher. The primary failure mode is not chemical degradation, but physical encapsulation : the reaction precipitates prematurely as an insoluble mono-salt, trapping unreacted ester inside a "brick" of solids, leading to low yields and impure products.

This guide provides a validated, high-efficiency protocol designed to maintain homogeneity and maximize recovery of the deuterated product (H₂BPDC-d8 ).

Module 1: Critical Process Parameters

The Solvent System (The "Bridging" Strategy)

Standard saponification solvents (MeOH/Water) often fail because the starting diester is insoluble in water, and the product (dicarboxylate salt) is insoluble in pure methanol.

-

Recommendation: Use a THF : Methanol : Water ternary system.

-

THF: Solubilizes the hydrophobic diester.

-

Water: Solubilizes the hydroxide base.[1]

-

Methanol: Acts as a phase-transfer bridge to prevent bilayer formation.

-

Base Equivalents & Kinetics

Hydrolysis of the first ester group is fast. Hydrolysis of the second ester is significantly slower due to Coulombic repulsion between the approaching hydroxide ion (

-

Requirement: Use excess base (4–5 equivalents) to drive the second step to completion.

Isotope Integrity (Deuterium Retention)

-

Risk Assessment: Aromatic C-D bonds (on the biphenyl ring) are chemically stable under standard refluxing saponification (NaOH/KOH) and acidic workup (HCl).

-

Caution: Avoid super-strong Lewis acids or supercritical conditions, which are unnecessary here. The primary risk to the isotope is physical loss during filtration, not chemical exchange.

Module 2: Validated Experimental Protocol

Objective: Synthesis of 4,4'-Biphenyl-d8-dicarboxylic acid (H₂BPDC-d8) from its dimethyl ester with >95% Yield.

Reagents:

-

Dimethyl 4,4'-biphenyl-d8-dicarboxylate (1.0 eq)

-

Potassium Hydroxide (KOH) (5.0 eq)

-

Solvent Mix: THF / MeOH / H₂O (Ratio 4:1:1 v/v)

-

HCl (Concentrated, for acidification)

Step-by-Step Workflow:

-

Dissolution (Critical):

-

Saponification:

-

Dissolve KOH in the calculated volume of water.

-

Add the aqueous KOH dropwise to the organic solution while stirring vigorously.

-

Observation: A precipitate (potassium salt) may form immediately. This is normal.

-

Reflux: Heat to mild reflux (65–70°C) for 12–16 hours .

-

Note: Vigorous stirring is essential to break up any solids formed.

-

-

Solvent Swap:

-

Cool the mixture.

-

Evaporate the organic solvents (THF/MeOH) under reduced pressure (Rotavap).

-

Result: You will be left with an aqueous suspension or wet solid of the dicarboxylate salt.

-

-

Re-dissolution & Filtration:

-

Precipitation (The "Digestion" Step):

-

Slowly acidify the clear filtrate with HCl to pH < 2 while stirring.

-

Crucial: The product will precipitate as a white solid. Do not filter immediately.

-

Heat the acidic suspension to 80°C for 30 minutes ("Digestion"). This promotes Ostwald ripening, turning fine colloids into filterable crystals.

-

-

Isolation:

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid white "brick" and stirring stopped. What do I do?

Diagnosis: The concentration is too high, causing the mono- or di-potassium salt to crash out and encapsulate the stir bar. Fix:

-

Add more THF/Water (1:1) immediately.

-

Use a mechanical stirrer or a heavy-duty magnetic bar.

-

Do not stop heating. You need thermal energy to maintain some solubility.

-

Prevention: Run the reaction at a concentration of 0.05 M to 0.1 M relative to the starting ester.

Q2: NMR shows a singlet at ~3.9 ppm (Methyl ester peak). The reaction didn't finish.

Diagnosis: Incomplete saponification, likely the "Mono-Ester Trap." Fix:

-

Do not discard. Resuspend the solid in 10% NaOH (aq) and reflux for another 6 hours.

-

The mono-ester is soluble in base (due to the one carboxylate group), so it will eventually hydrolyze if given enough time and base strength.

Q3: My yield is low (50%), but the NMR is clean. Where is my product?

Diagnosis: Loss during the "Solvent Swap" or Filtration. Fix:

-

Check the Filter Cake: Did you filter the alkaline solution (Step 4)? If the reaction wasn't complete, your product might be the insoluble solid you filtered out.

-

Colloidal Loss: If you didn't perform the "Digestion" (heating after acidifying), your product might have been so fine it passed through the filter paper. Always digest the precipitate.

Q4: Can I use LiOH instead of KOH?

Answer: Yes. Lithium salts of biphenyl dicarboxylates are sometimes more soluble in THF/Water mixtures than Potassium salts. If "brick" formation is a persistent issue, switching to LiOH (5 eq) is a valid strategy.

Module 4: Visualizing the Logic

Figure 1: Reaction Workflow & Checkpoints

Caption: Optimized workflow ensuring removal of unreacted starting material before final acidification.

Figure 2: Troubleshooting Decision Tree

Caption: Rapid response guide for common hydrolysis failure modes.

Summary Data: Solubility & Conditions

| Parameter | Standard Condition | Optimized Condition (Recommended) | Reason |

| Solvent | MeOH / Water | THF / MeOH / Water | THF dissolves the diester; prevents encapsulation. |

| Base | NaOH (2 eq) | KOH or LiOH (5 eq) | Excess base overcomes Coulombic repulsion in the second hydrolysis step. |

| Temperature | Room Temp | Reflux (65°C) | Kinetic barrier of the second ester requires thermal energy. |

| Workup | Acidify & Filter | Acidify -> Heat -> Filter | Heating the acidic suspension (Digestion) prevents colloidal loss. |

References

-

Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. (Describes the synthesis of UiO-66/67 linkers, establishing the THF/Water hydrolysis standard).

-

Kandiah, M., et al. (2010).[4] "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. (Details functionalized BPDC linker synthesis and solubility challenges).

-

Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks." Chemistry - A European Journal. (Provides protocols for handling insoluble dicarboxylic acid linkers).

-

NIST Chemistry WebBook. "Dimethyl 4,4'-biphenyldicarboxylate." (Physical property data verifying low aqueous solubility).

Sources

Technical Support Center: Deuterium Retention in Biphenyl Dicarboxylate Synthesis

Status: Operational Ticket ID: D-ISO-8842 Subject: Preventing H/D Scrambling in Deuterated Biphenyl Dicarboxylate Workflows Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Protocol

Before altering your synthetic route, use this diagnostic flowchart to pinpoint the exact stage where deuterium loss (scrambling) is occurring. In biphenyl dicarboxylate synthesis, the two critical risk zones are the Cross-Coupling Interface and the Hydrolysis/Workup Phase .

Figure 1: Diagnostic decision tree for isolating the source of deuterium loss.

The Mechanics of Scrambling

Understanding why your deuterium is moving is the only way to stop it. In biphenyl systems, two distinct mechanisms are usually at play.

Mechanism A: Metal-Catalyzed C-H(D) Activation (The "Suzuki" Problem)

During cross-coupling, Palladium (Pd) does not just form C-C bonds; it can also activate C-H and C-D bonds.

-

The Trigger: Prolonged reaction times and high temperatures allow the Pd catalyst to reversibly insert into ortho C-D bonds (relative to the coupling site).

-

The Exchange: If protic solvents (H₂O, MeOH) are present, the Pd-D species can exchange with solvent protons (H⁺), replacing your ring Deuterium with Hydrogen.

-

Risk Factor: Heterogeneous catalysts (e.g., Pd/C) are notorious for facilitating this exchange and should be avoided in labeling chemistry [1].

Mechanism B: Electrophilic Aromatic Substitution (The "Hydrolysis" Problem)

Carboxylate groups are electron-withdrawing, which generally deactivates the ring against acid attack. However, if you use strong mineral acids (HCl, H₂SO₄) during hydrolysis or workup:

-

The Trigger: The acid generates an arenium ion (sigma complex).

-

The Exchange: This intermediate allows the sp² carbon to temporarily become sp³, scrambling the H/D content. This is reversible, meaning D washes out into the bulk solvent [2].

Troubleshooting & Protocols

Scenario A: Scrambling During Suzuki Coupling

Symptom: The diester intermediate shows 5–15% deuterium loss, specifically at positions ortho to the biaryl bond.

| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) |

| Catalyst | Pd/C or Pd(OAc)₂ (Heterogeneous/Simple) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Homogeneous) |

| Base | Na₂CO₃ / K₂CO₃ (Requires Water) | K₃PO₄ or Cs₂CO₃ (Suspended in Organic) |

| Solvent | Toluene/Water or DMF/Water | Anhydrous 1,4-Dioxane or THF |

| Time | 12–24 Hours | < 4 Hours (Microwave preferred) |

Recommended Protocol: Anhydrous Suzuki Coupling

-

Degas: Sparge anhydrous 1,4-dioxane with Argon for 30 mins. Oxygen promotes homocoupling and slows the reaction, necessitating longer heating times (more scrambling risk).

-

Charge: Add Aryl-Halide (1.0 eq), Deuterated Boronic Acid (1.1 eq), and finely ground anhydrous K₃PO₄ (3.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%). This bidentate ligand stabilizes the Pd, reducing "off-cycle" C-H activation events [3].

-

Reaction: Heat to 80°C. Monitor by HPLC/UPLC every 60 mins. Stop immediately upon consumption of starting material.

-

Quench: Cool to RT and filter through Celite before adding any aqueous workup solutions.

Scenario B: Scrambling During Ester Hydrolysis

Symptom: The diester was pure, but the final dicarboxylic acid has lost deuterium.

The Fix: Avoid Acid Hydrolysis. Acid-catalyzed hydrolysis (e.g., refluxing HCl) drives the EAS mechanism described above. Even though carboxylates deactivate the ring, high temperatures overcome this barrier.

Recommended Protocol: Mild Saponification

-

Solvent: Dissolve the biphenyl diester in THF (or THF/MeOH 3:1).

-

Reagent: Add LiOH·H₂O (2.5 eq per ester group) dissolved in the minimum amount of cold water.

-

Temperature: Stir at Room Temperature . Do not reflux.

-

Why? Saponification is irreversible.[1] Once the carboxylate anion forms, the ring becomes even more electron-rich (due to the negative charge of -COO⁻), but the basic conditions prevent the formation of the cationic arenium intermediate required for scrambling [4].

-

-

Workup (Critical):

-

Acidify carefully with cold 1M HCl only to pH 3–4 (just enough to protonate the acid).

-

Do not let the product sit in strong acid for extended periods. Extract immediately into EtOAc.

-

Visualizing the "Danger Zone"

The following diagram illustrates the competition between the desired cross-coupling and the unwanted metal-catalyzed scrambling cycle.

Figure 2: The "Leak" in the catalytic cycle. High temperatures and protic solvents allow the Pd-intermediate to detour into C-H activation pathways.

Frequently Asked Questions (FAQs)

Q: Can I use D₂O in my Suzuki reaction to prevent scrambling? A: While intuitive, this is often counterproductive. If you use D₂O, you might protect the deuterated positions, but you risk exchanging non-deuterated protons on the other ring for Deuterium (scrambling "in" instead of "out"). The safest path is to exclude exchangeable protons entirely by using anhydrous organic solvents.

Q: My biphenyl dicarboxylate has steric bulk (ortho-methyl groups). Does this help? A: Yes and No. Steric bulk slows down the desired coupling (making the reaction longer, which is bad) but also hinders the approach of the catalyst to the ortho-C-D bond (which is good). However, sterics often require higher temperatures to force the coupling, which re-introduces the scrambling risk. For hindered systems, use highly active catalysts like Pd-PEPPSI or Buchwald precatalysts (e.g., XPhos Pd G2) to keep reaction times short at moderate temperatures.

Q: I see scrambling only after the acid workup. Is my product unstable? A: It is likely stable as a solid, but unstable in solution with acid. Biphenyls are generally robust, but if you have electron-donating groups (like methoxy) in addition to the carboxylates, the ring becomes activated toward acid-catalyzed exchange. Minimize contact time with acid during extraction.

References

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[2][3] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition.

-

Challis, B. C., & Rzepa, H. S. (1977).[4] Heteroaromatic hydrogen exchange reactions.[4][5] Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.[4][5] Journal of the Chemical Society, Perkin Transactions 2.[4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on mechanism confirming transmetalation/reductive elimination pathways).

-

BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (General guide on ester stability and hydrolysis conditions).

For further assistance, please upload your NMR spectra to the secure portal referencing Ticket ID D-ISO-8842.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions | MDPI [mdpi.com]

- 4. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) Heteroaromatic Hydrogen Exchange Reactions. Part 9. [research.amanote.com]

Technical Support Center: Troubleshooting Solubility Issues with Dimethyl 4,4'-biphenyl-d8-dicarboxylate

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Dimethyl 4,4'-biphenyl-d8-dicarboxylate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Dimethyl 4,4'-biphenyl-d8-dicarboxylate. What are the recommended solvents?

Dimethyl 4,4'-biphenyl-d8-dicarboxylate, like its non-deuterated analog, is a crystalline solid with limited solubility in many common solvents.[1] It is characterized as being sparingly soluble in aqueous solutions and insoluble in water.[1][2][3] For organic solvents, the following have been reported for the non-deuterated form, and similar behavior is expected for the deuterated version:

-

Dimethyl sulfoxide (DMSO): Soluble at approximately 0.25 mg/mL.[1] Another source suggests a solubility of 2 mg/mL, possibly with the aid of ultrasonication and heating to 60°C.[4] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly impact solubility.[4]

-

Dimethylformamide (DMF): Soluble at approximately 1 mg/mL.[1] One source indicates a solubility of 2 mg/mL with the use of ultrasound.[4] It is recommended to purge the solvent with an inert gas.[1]

-

Benzene and Chloroform: Slightly soluble, solubility can be increased with heating and sonication.[2]

It is crucial to note that deuteration is not expected to dramatically alter the fundamental solubility of the molecule, as the intermolecular forces governing salvation are largely determined by the overall molecular structure and functional groups.[5][6]

Table 1: Reported Solubility of Dimethyl 4,4'-biphenyl-dicarboxylate (Non-Deuterated Analog)

| Solvent | Reported Solubility | Conditions |

| DMSO | ~0.25 mg/mL | Purge with inert gas |

| 2 mg/mL | Ultrasonic and heat to 60°C | |

| DMF | ~1 mg/mL | Purge with inert gas |

| 2 mg/mL | Need ultrasonic | |

| Benzene | Slightly soluble | Heated, Sonicated |

| Chloroform | Slightly soluble | Heated, Sonicated |

| Aqueous Solutions | Sparingly soluble | N/A |

| Water | Insoluble | N/A |

Q2: My compound is "oiling out" instead of dissolving or crystallizing properly. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to the solution being highly supersaturated at a temperature above the compound's melting point or the presence of impurities that depress the melting point.[7]

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Protocol for "Oiling Out"

-

Increase Solvent Volume: The most straightforward approach is to reduce the concentration of your compound by adding more of the primary solvent to the heated mixture. This lowers the supersaturation level.[8]

-

Optimize Temperature:

-

Lower the Crystallization Temperature: If you are attempting to crystallize the material, cool the solution to a lower temperature before inducing crystallization. This may necessitate the use of a cooling bath.[8]

-

Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator. Rapid cooling can promote oiling out.[8]

-

-

Modify the Solvent System:

-

Co-solvents: Introduce a co-solvent in which the compound is less soluble. This can help to modulate the overall solvating power of the system and encourage crystallization.[8] For example, if your compound is dissolved in a good solvent like heated chloroform, slowly adding a poor solvent like hexane until the solution becomes slightly cloudy, and then gently reheating to clarify before slow cooling, can be effective.

-

-

Induce Nucleation:

-

Seeding: Add a very small, pure crystal of Dimethyl 4,4'-biphenyl-d8-dicarboxylate (a seed crystal) to the cooled, saturated solution. This provides a template for crystal growth and can prevent the formation of an oil.[8]

-

Q3: I am struggling to prepare a stock solution for my biological experiments. What is the best practice?

Given its limited aqueous solubility, preparing stock solutions for biological assays requires careful consideration of the final desired concentration and the tolerance of the experimental system to organic solvents.

Protocol for Preparing a Stock Solution for Biological Assays

-

Prepare a Concentrated Organic Stock: Dissolve the Dimethyl 4,4'-biphenyl-d8-dicarboxylate in an appropriate organic solvent like DMSO or DMF to create a concentrated stock solution.[1]

-

Serial Dilution: To enhance aqueous solubility for your experiment, perform a serial dilution of the organic stock solution into your aqueous buffer or isotonic saline.[1]

-

Monitor for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit in that mixed-solvent system.

-

Control for Solvent Effects: It is critical to ensure that the final concentration of the organic solvent in your assay is insignificant, as organic solvents can have physiological effects at low concentrations.[1] Always include a vehicle control (your aqueous buffer with the same final concentration of the organic solvent) in your experiments.

-

Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and the risk of precipitation over time.[1][4] For long-term storage, keep the compound as a solid at -20°C or as a concentrated stock in an anhydrous organic solvent at -80°C.[1][4]

Q4: The recovery yield after attempting to purify Dimethyl 4,4'-biphenyl-d8-dicarboxylate by recrystallization is very low. How can I improve it?

A low recovery yield during recrystallization is a common issue and can often be rectified by optimizing the procedure.

Strategies to Improve Recrystallization Yield

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7]

-

Optimize Cooling:

-

Sufficient Cooling: Ensure the solution has been allowed to cool to a sufficiently low temperature to maximize the amount of compound that crystallizes out of solution.[8]

-

Collect a Second Crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.[8]

-

-

Appropriate Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8] Experimenting with different solvent systems can significantly impact your yield.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with Dimethyl 4,4'-biphenyl-d8-dicarboxylate.

Caption: A decision-making workflow for troubleshooting solubility.

References

-

Gierczyk, B., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. Retrieved from [Link]

-

Carl ROTH. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds. Retrieved from [Link]

-

Lee, C. H., et al. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. Retrieved from [Link]

- Mayo, R. E., & Goldstein, J. H. (1966). A proton magnetic resonance investigation of biphenyl. Molecular Physics, 10(3), 301-313.

- Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1960). The mass spectra of deuterated biphenys : mechanisms of hydrogen and carbon loss processes.

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Transtutors. (2020, November 26). A student performs a crystallization on an impure sample of... Retrieved from [Link]

- Liu, Y., et al. (2021). Facile and Economical Electrochemical Dehalogenative Deuteration of (Hetero)Aryl Halides. Journal of the Chinese Chemical Society, 68(3), 381-385.

-

University of Rochester, Department of Chemistry. Purification: How To. Retrieved from [Link]

- Ritzerfeld, V., et al. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1677.

-

Wu, L., et al. (2023). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. OSTI.GOV. Retrieved from [Link]

-

Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

- Ritzerfeld, V., et al. (2009). Dimethyl biphenyl-4,4′-dicarboxylate.

- Wu, L., et al. (2023). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Chemistry – A European Journal, 29(14), e202203395.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]

- 3. Dimethyl biphenyl-4,4'-dicarboxylate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Purification of Deuterated Biphenyl Esters

A Foreword from Your Application Scientist

Welcome to the technical support center dedicated to the purification of deuterated biphenyl esters. In my years in the field, I've seen firsthand how the subtle substitution of hydrogen with deuterium can introduce significant purification challenges. While this isotopic labeling is a powerful tool in drug development for enhancing pharmacokinetic profiles, it demands a nuanced approach in downstream processing.[1][2] This guide is structured to be a practical resource, moving from foundational questions to in-depth troubleshooting of the complex issues that can arise during chromatographic purification. My goal is to not only provide solutions but to explain the underlying principles, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of deuterated biphenyl esters so challenging?

The primary challenge stems from the "chromatographic isotope effect." Deuterated compounds often co-elute or have very similar retention times to their non-deuterated counterparts and other isotopologues (molecules with fewer deuterium atoms than desired).[1][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase.[1] In many cases, particularly in reversed-phase chromatography, the deuterated compound elutes slightly earlier than its non-deuterated analog.[1][3]

Q2: What level of isotopic and chemical purity is required for these compounds in drug development?

For active pharmaceutical ingredients (APIs), both high chemical purity (typically >99.5%) and high isotopic enrichment (ideally ≥98%) are critical.[4] Regulatory agencies require a thorough characterization of the isotopic composition of the drug substance.[5] This ensures that the therapeutic effects and pharmacokinetic benefits are consistent and attributable to the fully deuterated molecule.[6]

Q3: What are the primary analytical techniques for assessing the purity of the final product?

A combination of techniques is essential for a complete picture.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is the gold standard for determining the site and level of deuterium incorporation by measuring the disappearance of proton signals.[5][8] ²H-NMR can also be used to directly observe the deuterium signal.[8]

-

High-Resolution Mass Spectrometry (MS): MS is used to confirm the isotopologue distribution and overall isotopic enrichment.[5][9] It can separate and quantify the relative abundance of molecules with different numbers of deuterium atoms.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining chemical purity by separating the target compound from process-related impurities and degradants.[10][11]

Troubleshooting Guide: Chromatographic Purification

This section addresses specific problems you may encounter during HPLC or flash chromatography purification of deuterated biphenyl esters.

Problem 1: Poor separation between the deuterated biphenyl ester and its non-deuterated analog or other isotopologues.

-

Q: My deuterated product is co-eluting with the non-deuterated starting material on a standard C18 column. What is my first step?

A: Your first step should be to change the stationary phase to introduce different selectivity. While C18 columns are excellent workhorses, they separate primarily based on hydrophobicity. The subtle differences between deuterated and non-deuterated compounds often require more specific interactions.

-

Expert Insight: Biphenyl and Phenyl-Hexyl stationary phases are highly recommended for aromatic compounds like biphenyl esters.[10][12] These phases offer π-π interactions between the phenyl rings of the stationary phase and your analyte, which can enhance the separation of closely related aromatic isomers and isotopologues.[10][12] A study on phenolic compounds demonstrated that a biphenyl column significantly improved peak capacity and selectivity compared to standard C18 columns.[13]

-

-

Q: I've tried a biphenyl column, and the separation has improved, but it's still not baseline resolved. What mobile phase modifications can I make?

A: Mobile phase optimization is critical. Here are several parameters to adjust:

-

Change the Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for aromatic compounds.[12] Methanol can enhance π-π interactions with biphenyl phases and may improve the separation.[10]

-

Adjust Solvent Strength and Gradient: A shallower gradient will increase the time the analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting peaks.[10]

-

Modify the pH: For biphenyl esters that may have ionizable functional groups, adjusting the mobile phase pH with additives like formic acid or acetic acid (typically 0.1%) can suppress ionization and lead to sharper, more reproducible peaks.[10]

-

Problem 2: The purified compound shows low recovery after flash or preparative HPLC.

-

Q: I'm losing a significant amount of my compound during purification. What are the likely causes?

A: Low recovery can stem from several factors, from irreversible adsorption to improper collection.

-

Irreversible Adsorption: Highly active silica gel can sometimes lead to the decomposition or irreversible adsorption of sensitive compounds.[14] If you suspect this, you can try deactivating the silica gel with a small amount of a polar modifier like triethylamine in your mobile phase. Alternatively, switching to a different stationary phase like alumina might be beneficial.[14]

-

Compound Instability: Biphenyl esters can be susceptible to hydrolysis under acidic or basic conditions. Ensure your mobile phase pH is compatible with your compound's stability.[15]

-

Inefficient Elution: The elution solvent may be too weak to completely remove the compound from the column.[16] If your compound is tailing significantly, consider increasing the solvent strength after the main peak has started to elute to ensure all of the product is recovered.[14]

-

Problem 3: My chromatographic peaks are broad or tailing.

-

Q: What causes peak tailing, and how can I fix it?

A: Peak tailing is often a sign of secondary interactions or issues with your HPLC system.

-

Secondary Silanol Interactions: Residual silanol groups on the silica surface can interact with polar functional groups on your analyte, causing tailing. Using a modern, high-purity, end-capped column can minimize this.[10] Adjusting the mobile phase pH can also help by protonating the silanols.

-

Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[17] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[17]

-

Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening.[18] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[17]

-

Data & Protocols

Table 1: Comparison of HPLC Stationary Phases for Biphenyl Ester Separation

| Stationary Phase | Primary Separation Mechanism | Key Advantages for Biphenyl Esters | Considerations |

| C18 (Octadecylsilane) | Hydrophobic Interactions | General-purpose, widely available, good for initial screening.[11] | May offer insufficient selectivity for isotopologues.[3] |

| Biphenyl | π-π Interactions, Hydrophobic | Enhanced selectivity for aromatic and conjugated systems.[10][12] Often provides better resolution of isomers.[13] | Selectivity can be highly dependent on the organic modifier used.[12] |

| Phenyl-Hexyl | π-π Interactions, Shape Selectivity, Hydrophobic | Alternative selectivity to C18 and Biphenyl phases.[10] Good for compounds with aromatic rings.[19] | May have lower hydrophobic retention than C18. |

| Pentafluorophenyl (PFP) | Dipole-Dipole, π-π, Hydrophobic, Ion-Exchange | Unique selectivity for halogenated compounds and positional isomers. Can reduce the chromatographic deuterium effect under certain conditions.[3] | Retention mechanisms are complex; method development can be less intuitive. |

Protocol: HPLC Method Development for Deuterated Biphenyl Ester Purification

This protocol outlines a systematic approach to developing a purification method.

-

Initial Analysis & Column Screening:

-

Dissolve a small amount of the crude sample in a weak solvent (e.g., a mixture similar to the initial mobile phase).

-

Screen at least two different columns, for example, a C18 and a Biphenyl column.

-

Run a fast scouting gradient (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 10 minutes) to determine the approximate elution time of your compound and impurities.

-

-

Mobile Phase Optimization:

-

Based on the scouting run, design a shallower gradient around the elution point of the target compound to maximize resolution.

-

If resolution is still poor, switch the organic modifier from acetonitrile to methanol and repeat the gradient analysis.

-

Evaluate the effect of different acidic modifiers (e.g., formic acid vs. trifluoroacetic acid) on peak shape and retention.

-

-

Flow Rate and Temperature Adjustment:

-

Loading Study and Scale-Up:

-

Once an analytical method is optimized, perform a loading study on a semi-preparative or preparative column to determine the maximum amount of crude material that can be injected without losing resolution.

-

Scale up the method for bulk purification, ensuring to adjust flow rates and gradient times according to the column dimensions.

-

-

Purity Verification:

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Purification Method Selection

This diagram illustrates a logical flow for choosing and optimizing a purification strategy.

Caption: A decision tree for selecting and optimizing the purification method.

References

- Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Benchchem.

- Method development for the HPLC analysis of biphenyltetrols. Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Effect of position of deuterium atoms on gas chromatographic isotope effects. PubMed.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry (ACS Publications).

- Effect of position of deuterium atoms on gas chromatographic isotope effects | Request PDF.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.

- Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI.

- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.

- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science (Oxford Academic).

- HPLC Column Selection: Core to Method Development (Part I). Welch Materials.

- How to Select the Optimal Chromatography Column. Cole-Parmer.

- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.

- Guide to Choosing a GC Column. Phenomenex.

- HPLC Column Selection Guide. SCION Instruments.

- Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. Chem & Bio Engineering.

- Deuterated Compounds. Simson Pharma.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

- Evaluating the use of NMR for the determination of deuterium abundance in water.

- Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis. Benchchem.

- LC Chromatography Troubleshooting Guide. HALO Columns.

- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.

- Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific - SG.

- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.

- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.

- Application Note.

- Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed.

- A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.

- Purification of APIs. ZEOCHEM.

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal.

- Optimizing AAV Processes: Strategies for Effective Purification and Analysis.

- Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... ResearchGate.

- Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column [mdpi.com]

- 14. Chromatography [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]

- 17. halocolumns.com [halocolumns.com]

- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

- 19. welch-us.com [welch-us.com]

- 20. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]

Minimizing isotopic dilution during Dimethyl 4,4'-biphenyl-d8-dicarboxylate synthesis

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4,4'-biphenyl-d8-dicarboxylate. Its primary focus is to offer practical, field-proven strategies and troubleshooting advice to minimize isotopic dilution and ensure the highest possible isotopic enrichment in the final product.

Overview of Core Synthesis Strategy

The synthesis of Dimethyl 4,4'-biphenyl-d8-dicarboxylate typically relies on a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prevalent and robust choice.[1][2][3] This method involves the reaction of a deuterated arylboronic acid (or its ester equivalent) with a deuterated aryl halide. The key to maintaining high isotopic purity is the meticulous exclusion of protic sources throughout the entire synthetic sequence, from the preparation of starting materials to the final purification.

The general workflow requires the synthesis of a key deuterated intermediate, such as a 4-substituted-bromobenzene-d4, which can then be coupled to form the d8-biphenyl core.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the root causes of isotopic dilution and providing actionable solutions.

Section 1: Starting Materials & Reagents

Q1: What is the most critical factor regarding starting materials to ensure high isotopic enrichment in the final product?

A: The isotopic purity of your deuterated precursors is paramount. It is practically impossible to increase the isotopic enrichment of your material pool during the synthesis.[4] Therefore, you must start with materials of the highest possible deuteration level.

-

Causality: The final product's isotopic purity is a direct function of the starting materials' purity and any dilution that occurs during the reaction. Any protium (¹H) present in the starting materials will be carried through to the final product.

-

Actionable Advice:

-

Source deuterated starting materials (e.g., Benzene-d6) from reputable suppliers with a certificate of analysis specifying isotopic purity (typically >99.5 atom % D).

-

Analytically verify the isotopic purity of key intermediates using High-Resolution Mass Spectrometry (HRMS) and Proton NMR (¹H-NMR) before proceeding to the next step.[4] ¹H-NMR is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[4]

-

Q2: Can I use standard "off-the-shelf" solvents and reagents for my reaction?

A: No. Standard solvents and reagents are the most common sources of protic contamination leading to isotopic dilution.

-

Causality: Many organic solvents are hygroscopic and absorb atmospheric moisture (H₂O).[5] This water provides a ready source of protons that can participate in hydrogen-deuterium (H/D) exchange reactions. Similarly, reagents like bases (e.g., K₂CO₃, NaOH) can contain adsorbed water.

-

Actionable Advice:

-

Use anhydrous solvents for all reaction, workup, and purification steps. If the reaction is particularly sensitive, consider using deuterated solvents (e.g., THF-d8, Toluene-d8).

-

Dry all solid reagents (e.g., bases, catalysts) under high vacuum before use.

-

Handle all reagents and conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

-

| Reagent/Solvent | Standard Grade Issue | Recommended Grade/Action |

| Reaction Solvent (THF, Toluene) | Contains ppm levels of H₂O. | Use anhydrous grade (<50 ppm H₂O). For maximum purity, use deuterated solvent (>99.5% D). |

| Aqueous Base (for workup) | Introduces a large excess of H₂O. | Prepare solutions using deuterium oxide (D₂O, >99.8% D). |

| Solid Base (K₂CO₃, Cs₂CO₃) | Hygroscopic; contains adsorbed H₂O. | Dry under high vacuum at >100°C for several hours before use. |

| Glassware | Adsorbed moisture on surfaces. | Flame-dry or oven-dry all glassware immediately before use. |

Section 2: Reaction Conditions & Isotopic Exchange

Q3: I'm observing a significant loss of deuterium in my final product. What are the most likely causes during the synthesis?

A: The primary cause is unintended Hydrogen-Deuterium (H/D) exchange . This is a chemical reaction where a deuterium atom on your molecule is replaced by a hydrogen atom from the surrounding environment.[6]

-

Causality & Mechanism: H/D exchange is often catalyzed by acidic, basic, or metallic species.[6][7] In the context of biphenyl synthesis, trace amounts of acid or base can facilitate the reversible removal of a deuteron (D⁺) from the aromatic ring, which can then be replaced by a proton (H⁺) from a contaminant source like water.[7] Palladium catalysts themselves can sometimes facilitate H/D scrambling, especially under prolonged heating.[8]

-

Actionable Advice to Minimize H/D Exchange:

-

Strictly Anhydrous Conditions: As detailed in Q2, eliminate all sources of water. This is the most effective preventative measure.

-

Use Deuterated Reagents for Workup: During the workup phase, if an aqueous wash is necessary, use D₂O instead of H₂O. If an acid or base wash is required, prepare the solution in D₂O.

-

Optimize Reaction Time and Temperature: Do not run the reaction longer or at a higher temperature than necessary. Prolonged exposure to catalytic conditions can increase the probability of side reactions, including H/D exchange.[4]

-

Inert Atmosphere: Always work under a dry inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction.[5]

-

Q4: How can I minimize isotopic dilution during product workup and purification?

A: The principles of avoiding protic sources must be maintained throughout the entire isolation process.

-

Causality: Standard purification techniques often introduce numerous sources of protons. Aqueous workups, chromatography on silica gel (which has surface Si-OH groups), and recrystallization from protic solvents (like methanol or ethanol) can all strip deuterium from your product.

-

Actionable Advice:

-

Workup: If extracting your product into an organic solvent, wash the organic layer with D₂O-based solutions, not H₂O. Dry the organic layer with a rigorously dried drying agent (e.g., MgSO₄, Na₂SO₄).

-

Chromatography: If column chromatography is unavoidable, use anhydrous solvents and consider pre-treating the silica gel by drying it in a vacuum oven. Alternatively, use a less protic stationary phase like alumina.

-

Recrystallization: Use anhydrous, aprotic solvents for recrystallization (e.g., anhydrous ethyl acetate, toluene, or hexanes).[9] Avoid alcohols or wet solvents.

-

Section 3: Analysis and Characterization

Q5: What are the best analytical techniques to confirm the isotopic purity of my final product?

A: A combination of ¹H-NMR and High-Resolution Mass Spectrometry (HRMS) is essential for a complete characterization of the isotopologue profile.[4]

-

Causality: These two techniques provide different but complementary information. ¹H-NMR quantifies the amount of residual protium, while HRMS reveals the distribution of different deuterated species.

-

Actionable Advice:

-

Quantitative ¹H-NMR (qNMR): Use a deuterated NMR solvent with a known internal standard. The integral of the residual proton signals on the biphenyl core, relative to the standard, allows for precise calculation of the overall isotopic enrichment (Atom % D).[4]

-

High-Resolution Mass Spectrometry (HRMS): This technique separates and quantifies the different molecular ions based on their mass. It allows you to determine the "species abundance"—the percentage of molecules that are d8, d7, d6, etc. This is critical for understanding the distribution of isotopic purity.[4]

-

| Analytical Technique | Information Provided | Example Interpretation |

| ¹H-NMR | Isotopic Enrichment (Atom % D): Measures the percentage of deuterium at a specific labeled position by quantifying the absence of hydrogen. | A small residual signal at an aromatic position indicates >99% deuteration at that site. |

| HRMS | Species Abundance: Measures the percentage of the total population of molecules that have a specific isotopic composition (d8, d7, d6, etc.). | A product might have 99.5% isotopic enrichment but only 96% species abundance of the desired d8 molecule, with the rest being d7, d6, etc. |

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the critical steps for coupling two deuterated aryl fragments while minimizing isotopic dilution.

Materials:

-

Deuterated Aryl-d4-Boronic Acid Pinacol Ester (1.0 eq)

-

Deuterated 4-Bromo-methylbenzoate-d4 (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Anhydrous K₂CO₃ (dried under high vacuum) (3.0 eq)

-

Anhydrous, degassed Toluene-d8

Procedure:

-

Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under high vacuum. Allow to cool to room temperature under a strong flow of dry argon.

-

Reagent Addition: To the flask, add the anhydrous K₂CO₃, the deuterated arylboronic ester, the deuterated aryl bromide, and the Pd(PPh₃)₄ catalyst.

-

Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed Toluene-d8 via a dry syringe.

-